Gnetal

Description

Properties

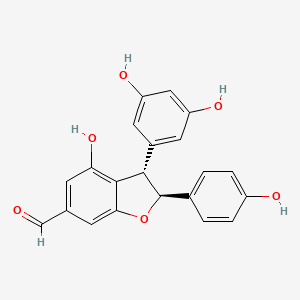

Molecular Formula |

C21H16O6 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde |

InChI |

InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1 |

InChI Key |

OQPLDSDBGSRXSC-PZJWPPBQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |

Synonyms |

gnetal |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Potential of Gnetum gnemon: A Technical Guide to its Seed-Borne Bioactive Stilbenoids

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the bioactive compounds identified in the seeds of Gnetum gnemon, commonly known as melinjo. The seeds of this Southeast Asian plant are a rich source of various stilbenoids, particularly resveratrol and its oligomers, which have demonstrated significant pharmacological potential. This document outlines the key compounds, their quantitative analysis, detailed experimental protocols for their isolation, and insights into their mechanisms of action.

Identified Bioactive Compounds

Gnetum gnemon seeds are a unique and abundant source of stilbenoids, a class of polyphenolic compounds. Unlike grapes, which are known for the monomer resveratrol, melinjo seeds are exceptionally rich in resveratrol dimers and their glucosides. These complex structures are believed to contribute to their enhanced bioavailability and potent biological activities.

The primary bioactive compounds identified are:

-

Stilbene Monomers: trans-Resveratrol.

-

Stilbene Dimers: Gnetin C, Gnetin L, and 7a-epi-Gnetin C.

-

Stilbene Dimer Glucosides: Gnemonoside A, Gnemonoside C, and Gnemonoside D.

-

Other Phytochemicals: The seeds also contain tannins, saponins, flavonoids, and unique antioxidant proteins (approximately 12 kDa and 30 kDa) that contribute to the overall bioactivity of the extract.[1][2][3]

Quantitative Analysis of Bioactive Compounds

Quantitative analysis of Gnetum gnemon seed extracts reveals a high concentration of stilbenoid derivatives, far exceeding that of trans-resveratrol alone. The distribution of these compounds can vary based on the extraction and processing methods employed.

Stilbenoid Content in Ethanolic Extract

The following table summarizes the concentration of major stilbenoids identified in a 55% aqueous ethanol extract of dried Gnetum gnemon seed endosperm, as determined by High-Performance Liquid Chromatography (HPLC).[1][4]

| Compound Name | Compound Type | Concentration (mg/g of extract) |

| Gnemonoside A | Resveratrol Dimer Glucoside | 101.0 |

| Gnemonoside D | Resveratrol Dimer Glucoside | 48.0 |

| Gnetin C | Resveratrol Dimer | 28.0 |

| Gnemonoside C | Resveratrol Dimer Glucoside | 16.0 |

| Gnetin L (revised structure) | Resveratrol Dimer | 2.2 |

| 7a-epi-Gnetin C | Resveratrol Dimer | 1.5 |

| trans-Resveratrol | Resveratrol Monomer | 0.3 |

Data sourced from I. M. P. A. et al., ACS Omega, 2020.[1][4]

General Phytochemical Content

The total phenolic and flavonoid content varies with the polarity of the extraction solvent. Ethanolic extracts generally yield a higher concentration of these compounds.

| Phytochemical Class | Extraction Solvent | Concentration |

| Total Phenolics | 96% Ethanol | 126.15 mg GAE/g sample |

| Total Flavonoids | 96% Ethanol | 44.58 mg QE/g sample |

| Total Phenolics | Ethyl Acetate Fraction | 575.9 mg GAE/g sample |

Data compiled from multiple sources.[5]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of stilbenoids from Gnetum gnemon seeds, based on established scientific literature.

General Experimental Workflow

The overall process for isolating pure bioactive compounds from the raw seeds involves extraction, fractionation, and purification.

Caption: General workflow for stilbenoid isolation from G. gnemon seeds.

Detailed Extraction Protocol

This protocol is based on the successful extraction of a broad range of stilbenoids.[1][4]

-

Sample Preparation: Dried endosperms of Gnetum gnemon seeds are ground into a fine powder.

-

Solvent Extraction: The seed powder is extracted with 55% aqueous ethanol. The ratio of solvent to sample and the duration of extraction should be optimized for yield. Maceration (1:10 w/v for 3x24 hours) or reflux techniques can be employed.

-

Concentration: The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at approximately 45°C to yield a thick, crude Melinjo Seed Extract (MSE).

Isolation and Purification Protocol

The crude MSE is subjected to a multi-step chromatographic process to isolate individual compounds.[1][4][6]

-

Initial Fractionation (ODS Chromatography): The crude MSE is loaded onto an Octadecylated Silica (ODS) column. A gradient elution is performed, typically starting with aqueous methanol and gradually increasing the methanol concentration to separate compounds based on polarity.

-

Secondary Purification (Silica Gel Chromatography): Fractions of interest from the ODS column are further purified using silica gel column chromatography. A different solvent system, such as a chloroform-methanol gradient, is used for elution.

-

Final Purification (Preparative HPLC): The final step for achieving high-purity compounds involves preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of aqueous methanol or acetonitrile with a modifier like 0.1% Trifluoroacetic Acid (TFA) is effective. For example, a linear gradient of 48-55% aqueous methanol over 120 minutes can be used.

-

Detection: UV detection at wavelengths relevant for stilbenoids (e.g., 309 nm, 290 nm) is used to monitor the elution of compounds.

-

Fractions corresponding to individual peaks are collected to yield the pure, isolated stilbenoids.

-

Biological Activity and Signaling Pathways

The stilbenoids from Gnetum gnemon, particularly the resveratrol dimer Gnetin C, have demonstrated potent anti-cancer properties that surpass those of resveratrol. The mechanism of action often involves the modulation of key cellular signaling pathways related to cell survival, proliferation, and apoptosis.

MTA1/AKT/mTOR Inhibition Pathway

A primary mechanism for the anti-cancer activity of Gnetin C is the targeted inhibition of the Metastasis-Associated Protein 1 (MTA1)/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in advanced cancers, such as prostate cancer.[7][8][9][10] Gnetin C treatment leads to a cascade of inhibitory events, ultimately promoting cancer cell death.

Caption: Gnetin C inhibits the MTA1/AKT/mTOR pro-survival pathway.

Mechanism Description:

-

MTA1 Inhibition: Gnetin C directly or indirectly downregulates the expression and activity of MTA1.[7][8]

-

AKT/mTOR Inactivation: The inhibition of MTA1 leads to the subsequent inactivation of the pro-survival AKT/mTOR signaling cascade.[7][10]

-

Downstream Effects: Inactivation of mTOR prevents the phosphorylation of its key downstream targets, p70S6K and 4E-BP1. This results in:

-

Reduced Proliferation: Decreased activity of proteins like Cyclin D1 arrests the cell cycle.[8]

-

Inhibition of Angiogenesis: The formation of new blood vessels to supply the tumor is suppressed.[4][7]

-

Induction of Apoptosis: The cellular self-destruct mechanism is activated, often through the caspase-3/7 dependent pathway, leading to programmed cell death.[8]

-

Conclusion

The seeds of Gnetum gnemon represent a highly promising source of complex stilbenoids with significant therapeutic potential. The high concentration of resveratrol dimers and glucosides, particularly Gnetin C, distinguishes it from other natural sources of stilbenes. The well-defined anti-cancer mechanism involving the MTA1/AKT/mTOR pathway provides a solid foundation for further research and development. The protocols and data presented in this guide offer a comprehensive starting point for scientists aiming to explore and harness the bioactive properties of these unique compounds for applications in pharmaceuticals and nutraceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. Pharmacokinetics and safety of resveratrol derivatives in humans after oral administration of melinjo (Gnetum gnemon L.) seed extract powder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemical Landscape of Gnetum africanum Root: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gnetum africanum, a perennial vine native to tropical regions of Africa, is a plant of significant nutritional and medicinal value.[1] Traditionally, various parts of the plant have been employed in folk medicine to treat a range of ailments, including enlarged spleens, high blood pressure, and sore throats.[2][3] While the leaves are widely consumed, the roots of Gnetum africanum have been a subject of growing scientific interest due to their potential therapeutic properties, which are attributed to a rich and diverse phytochemical composition. Recent studies have highlighted the antioxidant potential of root extracts, suggesting their efficacy against oxidative damage.[1] This technical guide provides an in-depth overview of the phytochemical profile of Gnetum africanum root extract, presenting quantitative data, detailed experimental protocols for analysis, and visualizations of relevant biological pathways to support further research and drug development endeavors.

Quantitative Phytochemical Profile

The root of Gnetum africanum contains a wide array of bioactive compounds.[1][2] Quantitative analyses, primarily through Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detector (GC-FID), have identified numerous constituents, including alkaloids, flavonoids, phenols, and steroids.[1][2] These compounds are known to possess various pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3]

Below is a summary of the quantitative phytochemical composition of Gnetum africanum root extracts as reported in the scientific literature.

Table 1: Quantitative Phytochemical Composition of Gnetum africanum Aqueous Root Extract (GC-FID Analysis) [1][2]

| Phytochemical | Concentration (µg/mL) |

| Sapogenin | 26.2645 |

| Anthocyanins | 17.4986 |

| Cyanogenic Glycosides | 15.3616 |

| Kaempferol | 13.7621 |

| Flavan-3-ol | 13.0446 |

Table 2: Phytocompounds Identified in Gnetum africanum Aqueous Root Extract by GC-MS Analysis [1][2]

| Compound | Relative Abundance (%) |

| 2,3-Butanediol | 46.02 |

| Benzene, 1,4-dichloro | 3.57 |

| Oxalic acid, allyl octadecyl ester | 3.45 |

| Bicyclo[4.1.0]heptane, 7-(1-methylethyl)- | 2.44 |

| 1,3-Cyclopentanedione, 2-methyl- | 2.43 |

| Aziridine, 1,2,3-trimethyl- | 2.43 |

| 1-Azabicyclo[3.1.0]hexane, 2,2,6-trimethyl- | 2.43 |

| 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | 2.43 |

| 9H-Indeno[2,1-c]pyridine, 9,9-dimethyl- | 2.43 |

| 1,3,5-Triazine-2,4,6-triamine, N,N,N',N'-tetraethyl- | 2.43 |

| 2,4,6-Decatrienoic acid, 2,6,8-trimethyl-, methyl ester | 2.43 |

| 2-Propen-1-amine, N-methyl-N-(4-phenyl-2-pyridinyl)- | 2.43 |

| 1-Piperidinecarboxaldehyde, 4-(4-morpholinyl)- | 2.43 |

| 2-Heptanone, 5-nitro-6-phenyl- | 2.43 |

| 1H-Indole, 5-ethoxy- | 2.43 |

| 2-Naphthalenol, 1,2,3,4-tetrahydro-1,1,6-trimethyl- | 2.43 |

| Bicyclo[3.3.1]nonane, 9-[3-(dimethylamino)propyl]- | 2.43 |

| (p-Methoxyphenyl)-acetonyl-dimethylsilane | 2.42 |

| Bicyclo[10.8.0]eicosane, cis- | 2.41 |

| L-Methionine, N-(1-methylethyl)-, 1-methylethyl ester | 2.40 |

Table 3: Quantitative Phytochemical Composition of Gnetum africanum Root [3]

| Phytochemical | Concentration (%) |

| Catechin | 25.23 |

| Naringenin | 18.76 |

| Lunamarine | 7.66 |

| Kaempferol | 6.26 |

| Phenol | 4.84 |

| Ribalinidine | 3.68 |

| Anthocyanin | 3.54 |

| Rutin | 3.13 |

| Epicatechin | 1.35 |

| Phytate | 0.67 |

| Sparteine | 0.10 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of phytochemicals from Gnetum africanum root, based on established scientific practices.

Sample Preparation and Extraction

This protocol describes a general method for preparing an aqueous extract of Gnetum africanum root for phytochemical analysis.

Materials:

-

Fresh roots of Gnetum africanum

-

Distilled water

-

Grinder or blender

-

Airtight container

-

Whatman No. 1 filter paper

-

Rotary evaporator (optional)

Procedure:

-

Collection and Preparation: Collect fresh roots of Gnetum africanum. Wash them thoroughly to remove any soil and debris. Cut the roots into smaller pieces to facilitate drying.

-

Drying: Air-dry the root pieces in a well-ventilated area, shielded from direct sunlight, until they are completely brittle.[1][2] Alternatively, oven-dry at a low temperature (40-60°C) to prevent the degradation of thermolabile compounds.[4]

-

Pulverization: Grind the dried root pieces into a fine powder using a grinder or blender.[1][2]

-

Storage: Store the powdered root material in an airtight container to prevent moisture absorption and degradation.[1][2]

-

Aqueous Extraction (Maceration):

-

Soak a known weight of the powdered root (e.g., 100 g) in a specific volume of distilled water (e.g., 500 mL) in a sealed container.

-

Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature, with occasional shaking to ensure thorough extraction.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid root material.

-

The resulting filtrate is the aqueous root extract. For concentration, a rotary evaporator can be used at a controlled temperature (e.g., 45°C).[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the steps for the qualitative and quantitative analysis of volatile and semi-volatile compounds in the Gnetum africanum root extract.

Materials and Equipment:

-

Gnetum africanum root extract

-

GC-MS system (e.g., Shimadzu QP 2010-SE or similar) with an autosampler

-

Capillary column (e.g., BPX5 non-polar column, 30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Ultra-pure Helium gas

-

Syringe filters (0.45 µm)

-

Autosampler vials

-

NIST and Willey spectral libraries for compound identification

Procedure:

-

Sample Preparation:

-

Dilute the root extract in a suitable solvent.

-

Filter the diluted extract using a 0.45 µm syringe filter and transfer it into an autosampler vial.[5]

-

-

GC-MS Instrumentation and Conditions:

-

Carrier Gas: Ultra-pure Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

-

Injector Temperature: 250°C.[6]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase at 5°C/min to 250°C.

-

Hold at 250°C for 9 minutes.

-

Total run time: 50 minutes.[5]

-

-

Injection Volume: 1 µL.[5]

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan over a suitable m/z range (e.g., 40-550 amu).

-

-

-

Data Analysis:

-

Identify the chemical constituents by comparing their mass spectra with the data from the NIST and Willey libraries.

-

The relative percentage of each compound is calculated by comparing its average peak area to the total areas.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the separation and quantification of non-volatile phytochemicals in the root extract.

Materials and Equipment:

-

Gnetum africanum root extract

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with acetic acid)

-

Syringe filters (0.45 µm)

-

Reference standards for identified compounds (e.g., kaempferol, catechin)

Procedure:

-

Sample and Mobile Phase Preparation:

-

Prepare the root extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Prepare the mobile phase solvents. A common gradient elution for phytochemical analysis involves:

-

Solvent A: Acetic acid-acidified deionized water (pH 2.8).

-

Solvent B: Acetonitrile.[7]

-

-

-

HPLC Instrumentation and Conditions:

-

Flow Rate: 0.8 mL/min.[7]

-

Gradient Elution Program:

-

0-5 min: 5-9% B

-

5-15 min: 9% B

-

15-22 min: 9-11% B

-

22-38 min: 11-18% B

-

38-43 min: 18-23% B

-

43-44 min: 23-90% B

-

44-45 min: 90-80% B

-

45-55 min: 80% B

-

55-60 min: 80-5% B.[7]

-

-

Detection: Monitor at multiple wavelengths (e.g., 280 nm for phenols, 360 nm for flavonoids) using a DAD.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and UV spectra with those of pure reference standards.

-

Quantify the identified compounds by creating a calibration curve for each standard.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of Gnetum africanum root extract.

Caption: Workflow for Phytochemical Analysis of Gnetum africanum Root.

Potential Anti-Inflammatory Signaling Pathway

Several phytochemicals identified in Gnetum africanum root, such as flavonoids (e.g., kaempferol) and other phenolic compounds, are known to possess anti-inflammatory properties.[1][8] These compounds can modulate key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[8] The diagram below illustrates a potential mechanism by which these phytochemicals may exert their anti-inflammatory effects.

Caption: Potential Anti-inflammatory Signaling Pathway Modulation.

Conclusion

This technical guide has provided a comprehensive overview of the phytochemical profile of Gnetum africanum root extract. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this plant. The visualization of the experimental workflow and a potential anti-inflammatory signaling pathway serves to clarify complex processes and relationships. The rich diversity of bioactive compounds in Gnetum africanum root underscores its potential as a source for novel therapeutic agents. Further research is warranted to isolate and characterize individual compounds and to elucidate their precise mechanisms of action in various disease models.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencepub.net [sciencepub.net]

- 4. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 5. sciensage.info [sciensage.info]

- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High performance liquid chromatography profiling of health-promoting phytochemicals and evaluation of antioxidant, anti-lipoxygenase, iron chelating and anti-glucosidase activities of wetland macrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Distribution of Gnetin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural origins, distribution, and quantification of gnetin C, a resveratrol dimer of significant interest for its therapeutic potential.[1] Gnetin C has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, often superior to its monomer, resveratrol.[1][2][3] This guide synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as a resource for ongoing research and development.

Natural Sources and Distribution

Gnetin C is a naturally occurring stilbenoid found in a select number of plant families.[4] Its primary and most commercially relevant source is the genus Gnetum, but it has also been identified in other distinct plant lineages.

Gnetaceae Family

The Gnetaceae family, particularly the species Gnetum gnemon, commonly known as melinjo, is the most well-documented and abundant source of gnetin C.[2][4][5] This plant is native to Southeast Asia, where its seeds, leaves, and fruit are used in traditional cuisine.[2][6][7]

-

Primary Source: The seeds and roots of the melinjo plant are the primary sources from which gnetin C has been isolated.[2] The seeds, in particular, are rich in various resveratrol dimers, including gnetin C, gnemonoside A, and gnemonoside D.[2][5] It is noteworthy that gnemonosides A and D, which are glucosides of gnetin C, are converted into gnetin C in the gastrointestinal tract, making it the major absorbed component from melinjo seed extract (MSE).[6][7]

-

Other Gnetum Species: Gnetin C has also been isolated from other species within the genus, including Gnetum leyboldii, Gnetum schwackeanum, and Gnetum africanum.[4][8]

Other Plant Families

While Gnetum is the most prominent source, stilbenoids, including gnetin C and its derivatives, have been identified in other plant families:

-

Paeoniaceae Family: Several species within the genus Paeonia (peonies) have been found to contain stilbene derivatives.[9][10] For instance, a study of three endemic Greek Paeonia species (P. clusii rhodia, P. clusii subsp. clusii, and P. mascula subsp. mascula) identified various stilbene derivatives.[9] While this particular study highlighted gnetin H, the presence of a diverse array of resveratrol oligomers in peonies suggests they are a noteworthy source for stilbenoid research.[9][10]

-

Polygonaceae Family: Gnetin C has been isolated from Rheum lhasaense, a plant belonging to the Polygonaceae family, indicating a broader distribution than initially understood.[4]

-

Vitaceae Family: Gnetin C, as a resveratrol dimer, has been reported in grapes (Vitis vinifera), which are a well-known source of resveratrol and other stilbenoids.[11][12]

The distribution of gnetin C across different plant families is illustrated in the diagram below.

Quantitative Data

The concentration of gnetin C can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used.[2] The following tables summarize the available quantitative data.

Table 1: Gnetin C Content in Gnetum gnemon Extracts

| Plant Part | Extract Type | Gnetin C Content | Reference |

| Seeds | Gnetin-C Powder | 26.3% (w/w) | [4] |

| Seeds | Melinjo Seed Extract | ~3% (w/w) | [4] |

Table 2: Gnetin C Concentrations in Preclinical Studies

| Study Type | Model | Administration | Dose | Resulting Concentration | Reference |

| In vivo | Human Prostate Cancer Xenografts (Mice) | Intraperitoneal (i.p.) | 25 mg/kg bw | 0.105 ng/mg (in tumor tissue) | [11] |

| Human Trial | Healthy Volunteers | Oral (150 mg net) | 14 days | 153 ± 68 ng/mL (in plasma) | [4] |

| Human Trial | Healthy Volunteers | Oral (150 mg net) | 14 days | 1083 ± 632 ng/mL (Gnetin-C monoglucuronide in plasma) | [4] |

Experimental Protocols

The isolation and quantification of gnetin C involve multi-step procedures, typically starting with solvent extraction followed by chromatographic purification and analysis.

Extraction from Plant Material (Gnetum gnemon)

A common method for extracting stilbenoids from melinjo seeds is solvent extraction.

-

Objective: To extract a crude mixture of stilbenoids, including gnetin C, from dried plant material.

-

Protocol:

-

Obtain dried endosperms of Gnetum gnemon by shelling the seeds.[6]

-

Crush the dried endosperms into a powder.[6]

-

Macerate the powder in 50% ethanol (three times the volume of the powder) at room temperature for 3 days.[6]

-

Filter the mixture to separate the liquid extract from the solid plant material.[6]

-

Subject the resulting filtrate to vacuum evaporation to remove the solvent, yielding the crude Melinjo Seed Extract (MSE).[6]

-

Isolation and Purification

Column chromatography is employed to isolate pure gnetin C from the crude extract.

-

Objective: To separate gnetin C from other compounds in the crude extract.

-

Protocol:

-

The crude 50% ethanol extract is subjected to a combination of column chromatography techniques.[13]

-

Sequential columns can include highly porous polymer, octadecylated silica (ODS), hydroxypropylated dextran (e.g., Sephadex LH-20), and silica gel.[13]

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing gnetin C.

-

Further purification of gnetin C-rich fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[14][15]

-

Quantification

Analytical chromatography is the standard method for quantifying gnetin C.

-

Objective: To determine the precise concentration of gnetin C in an extract or biological sample.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., Diode Array Detector).[4][11][16]

-

Protocol (General Workflow):

-

Sample Preparation: Homogenize and extract the sample (e.g., tumor tissue, plasma) with an appropriate solvent like acetonitrile.[11] Air dry the supernatant and reconstitute it in a suitable diluent (e.g., 0.1% formic acid and acetonitrile).[11]

-

Standard Curve: Prepare a series of standard solutions of purified gnetin C of known concentrations to construct a calibration curve.[11]

-

Chromatographic Separation: Inject a small volume (e.g., 10 µL) of the prepared sample and standards into the HPLC/UPLC system.[11] Separation is achieved on a C18 column with a gradient elution using a mobile phase (e.g., water with formic acid and acetonitrile).

-

Detection and Quantification: Monitor the column eluent at the appropriate wavelength for stilbenoids. Identify the gnetin C peak based on its retention time compared to the standard.[16] Quantify the amount of gnetin C in the sample by comparing its peak area to the standard curve.

-

The general workflow for the extraction, isolation, and quantification of gnetin C is depicted below.

Key Signaling Pathway Modulation

Gnetin C exerts its biological effects, particularly its anticancer properties, by modulating critical intracellular signaling pathways. A primary target identified in multiple studies is the MTA1/AKT/mTOR pathway, which is often hyperactivated in advanced cancers.[17][18]

-

Mechanism of Action: Gnetin C acts as a pharmacological inhibitor of Metastasis-Associated Protein 1 (MTA1).[2][17] Inhibition of MTA1 leads to the marked inactivation of the downstream mammalian target of rapamycin (mTOR) signaling cascade.[17][18][19] This disruption reduces cell proliferation and angiogenesis while promoting apoptosis in cancer cells.[17][18]

-

Downstream Effects: The inhibition of the mTOR pathway by gnetin C results in the downregulation of key effector proteins, including:

-

Phosphorylated mTOR (p-mTOR)

-

p70 ribosomal protein S6 kinase (p-S6K)

-

Eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1)

-

Cyclin D1

-

The inhibitory effect of gnetin C on this pathway is illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory and Metabolic Changes after Gnetin-C Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Trans‐gnetin H isolated from the seeds of Paeonia species induces autophagy via inhibiting mTORC1 signalling through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Traditional Medicinal Uses of Gnetum montanum

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gnetum montanum Markgr., a member of the Gnetaceae family, is a climbing plant with a rich history in traditional medicine across Southeast Asia, particularly in China, Vietnam, and Nepal.[1] Traditionally, various parts of the plant, including the stems, rhizomes, roots, and seeds, have been utilized to treat a wide range of ailments, from inflammatory conditions and infections to wounds and fatigue.[1][2] This technical guide provides a comprehensive overview of the traditional medicinal applications of G. montanum, supported by modern scientific investigations into its phytochemical composition and pharmacological activities. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this botanical species.

Phytochemical Composition

Gnetum montanum is a rich reservoir of bioactive phytochemicals, with stilbenoids, flavonoids, and alkaloids being the most prominent classes of compounds identified.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) analyses have identified numerous specific compounds within these classes.[1][3]

Table 1: Major Phytochemical Constituents of Gnetum montanum

| Compound Class | Specific Compounds Identified | Reference |

| Stilbenes | Gnetifolin A, Resveratrol, Gnetol, Pinoresinol diglucoside, (+)-Pinoresinol-4-O-beta-D-glucopyranoside | [1][3] |

| Flavonoids | - | [1] |

| Sterols | - | [1] |

| Alkaloids | - | [1] |

A study utilizing UPLC-Q-TOF-MS identified a total of 57 compounds in a G. montanum extract.[3] Another analysis using HPLC-Q-TOF-MS/MS identified 42 compounds, including stilbenes, flavonoids, sterols, and alkaloids.[1]

Pharmacological Activities and Traditional Uses

Modern pharmacological research has begun to validate many of the traditional uses of Gnetum montanum, demonstrating its potential as a source for novel therapeutic agents. The primary activities investigated include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Anticancer Activity

Traditionally, there is no well-documented use of G. montanum for cancer treatment. However, modern research has highlighted its significant antitumor properties.[1][4]

Table 2: Cytotoxic Activity of Gnetum montanum Extract (GME) against SW480 Human Colon Cancer Cells

| Assay | Cell Line | Treatment Duration | IC50 Value (µg/mL) | Reference |

| MTS Assay | SW480 | 24 h | 126.50 | [1] |

| MTS Assay | SW480 | 48 h | 78.25 | [1] |

| MTS Assay | SW480 | 72 h | 50.77 | [1][3] |

In vivo studies in a nude mice xenograft model showed that GME reduced tumor weight by approximately 32.19% at a dose of 28 mg/kg/day and 53.17% at 56 mg/kg/day.[1]

The anticancer activity of G. montanum extract is, in part, mediated through the inhibition of the AKT signaling pathway, a crucial pathway in cell survival and proliferation.[1] GME has been shown to down-regulate the expression of key proteins in this pathway, including P-AKT, P-GSK-3β, and P-PDK1, leading to the induction of apoptosis in cancer cells.[1]

-

Preparation of Gnetum montanum Extract (GME):

-

Dried and powdered stems and rhizomes (1 kg) are soaked in 95% ethanol (15 L).[1]

-

The mixture is subjected to extraction in a rotary shaker at 120 rpm for 24 hours.[1]

-

The extraction process is repeated three times.[1]

-

The filtrates from all three extractions are combined and concentrated under reduced pressure.[1]

-

The concentrated extract is then freeze-dried and stored at -20°C.[1]

-

-

MTS Assay for Cell Viability:

-

SW480 cells are seeded in a 96-well plate at a density of 3 × 10³ cells/well and allowed to adhere overnight.[1]

-

Cells are treated with varying concentrations of GME (10–120 µg/mL) for 24, 48, and 72 hours.[1]

-

At the end of the treatment period, 20 µL of MTS solution is added to each well and incubated at 37°C for 2 hours.[1]

-

The absorbance is measured at 490 nm using a microplate reader to determine cell viability.[1]

-

Anti-inflammatory Activity

The traditional use of G. montanum for treating rheumatic arthralgia, bruises, and joint aches points to its significant anti-inflammatory properties.[1][4]

Table 3: Anti-inflammatory Activity of Gnetum montanum

| Assay | Model/Cell Line | Compound/Extract | Concentration | Inhibition/Effect | Reference |

| Nitric Oxide (NO) Inhibition | RAW264.7 cells | Isorhapotigenin | - | IC50: 79.88 ± 5.51 µg/mL | [5] |

| In vivo paw edema | Carrageenan-induced rat model | GME | 150, 250, 500 mg/kg | Dose-dependent reduction in paw edema | [4] |

The anti-inflammatory effects of pinoresinol, a compound found in G. montanum, are mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[6] Pinoresinol has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, thereby reducing the production of pro-inflammatory cytokines.[6]

-

In vivo Carrageenan-Induced Paw Edema:

-

The anti-inflammatory effect is evaluated in a carrageenan-induced paw edema model in rats.[4]

-

Animals are treated with different doses of G. montanum extract (e.g., 150, 250, and 500 mg/kg).[4]

-

Paw volume is measured before and at various time points after the induction of inflammation with carrageenan.

-

The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.

-

Antioxidant Activity

The antioxidant properties of G. montanum likely contribute to its therapeutic effects in various traditional applications.

Table 4: Antioxidant Activity of Gnetum montanum Extracts

| Assay | Extraction Method | Solvent | IC50 Value (µg/mL) | Reference |

| DPPH | Maceration | 80% Ethanol | 5.23 ± 0.204 | [2] |

| DPPH | Soxhlet | - | 11.51 ± 0.403 | [2] |

| Hydroxyl Radical Scavenging | - | Ethanol | 66.81 | [7] |

| DPPH | - | Ethanol | 195.80 | [7] |

-

DPPH Radical Scavenging Assay:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the plant extract are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

-

The absorbance of the solution is measured spectrophotometrically at 517 nm.[8]

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]

-

Antimicrobial Activity

Traditional uses for treating coughs, colds, and wounds suggest that G. montanum possesses antimicrobial properties.[2]

Table 5: Antimicrobial Activity of Gnetum montanum Ethanolic Extract

| Microorganism | Assay | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Escherichia coli | Broth Microdilution | 5 | - | [2] |

| Staphylococcus aureus | Broth Microdilution | 5 | - | [2] |

| Klebsiella pneumoniae | Broth Microdilution | 10 | - | [2] |

-

Broth Microdilution Method for MIC Determination:

-

A serial dilution of the plant extract is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions for the growth of the microorganism.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

-

Conclusion

Gnetum montanum is a plant with a rich history of traditional medicinal use, which is now being substantiated by modern scientific research. Its diverse phytochemical profile, rich in stilbenoids, flavonoids, and other bioactive compounds, underpins its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The elucidation of its mechanisms of action, such as the inhibition of the AKT and MAPK signaling pathways, provides a strong rationale for its continued investigation as a source of novel therapeutic agents. This guide provides a foundational repository of technical data to aid researchers and drug development professionals in harnessing the therapeutic potential of Gnetum montanum. Further research is warranted to isolate and characterize the full spectrum of bioactive compounds and to conduct comprehensive preclinical and clinical studies to establish its safety and efficacy for various therapeutic applications.

References

- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of chemical composition in Gnetum montanum extract and plasma components after oral administration in cynomolgus monkey by UPLC-Q-TOF-MS and its anti-tumor active components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Effects of Pinoresinol from Vietnamese Gnetum montanum Markgr Inhibits the Inflammation in Macrophages | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

An In-depth Technical Guide to the Biosynthesis Pathways of Stilbenoids in Gnetaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gnetaceae family, a unique group of gymnosperms, is a rich source of stilbenoids, a class of phenolic compounds with a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the biosynthesis of these valuable secondary metabolites within the Gnetaceae, with a particular focus on the genus Gnetum. We delve into the core biosynthetic pathway, from precursor molecules to the formation of complex oligomeric stilbenoids. This document summarizes key quantitative data on stilbenoid accumulation and the expression of biosynthetic genes under various conditions. Furthermore, it provides detailed experimental protocols for the extraction, identification, and quantification of stilbenoids, alongside the molecular analysis of the genes involved in their synthesis. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved in producing the diverse array of stilbenoids found in this fascinating plant family.

Introduction

Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 backbone. The most well-known stilbenoid, resveratrol, has been the subject of extensive research for its potential health benefits. The Gnetaceae family, comprising the genera Gnetum, Ephedra, and Welwitschia, is a significant source of a wide variety of stilbenoids, ranging from simple monomers to complex oligomers.[1][2][3] These compounds are believed to play a role in plant defense mechanisms.[4] The unique and diverse chemical structures of stilbenoids from Gnetaceae make them promising candidates for drug discovery and development. Understanding their biosynthesis is crucial for harnessing their potential, either through direct extraction from plants, biotechnological production in cell cultures, or metabolic engineering approaches.

The Core Biosynthetic Pathway of Stilbenoids in Gnetaceae

The biosynthesis of stilbenoids in Gnetaceae follows the general phenylpropanoid pathway, which is also responsible for the production of other important secondary metabolites like flavonoids.[5] The core pathway leading to the formation of the basic stilbenoid skeleton, resveratrol, is well-established in Gnetum species.

The pathway begins with the amino acid L-phenylalanine and proceeds through the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamic Acid 4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): This is the key enzyme that defines the stilbenoid pathway. STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol.

Malonyl-CoA, the second precursor for stilbenoid synthesis, is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

Figure 1. Core biosynthetic pathway of resveratrol in Gnetaceae.

Diversification of Stilbenoids in Gnetaceae

The structural diversity of stilbenoids in Gnetaceae arises from modifications of the resveratrol backbone and the oligomerization of stilbenoid monomers. These modifications include glycosylation, methylation, and oxidative coupling.

Glycosylation and Methylation

Resveratrol and other stilbenoid monomers can be modified by the addition of sugar moieties (glycosylation) or methyl groups (methylation). These modifications can alter the solubility, stability, and biological activity of the compounds.[6][7] While specific glucosyltransferases and methyltransferases involved in stilbenoid biosynthesis in Gnetaceae have not been extensively characterized, the presence of various glycosylated and methylated stilbenoids in these plants suggests the activity of such enzymes. For instance, studies on other plants have identified O-methyltransferases (OMTs) responsible for the methylation of resveratrol to pterostilbene.[7]

Oligomerization

A remarkable feature of stilbenoid biosynthesis in Gnetaceae, particularly in the genus Gnetum, is the formation of a vast array of oligomeric stilbenoids, often referred to as "gnetins".[3][8][9] These complex molecules are formed through the oxidative coupling of two or more resveratrol or other stilbenoid monomer units.[10] This process can lead to the formation of dimers, trimers, tetramers, and even more complex structures.[2] The resulting oligomers exhibit a wide range of unique structures and potent biological activities.

Figure 2. Diversification of the stilbenoid backbone in Gnetaceae.

Quantitative Data on Stilbenoid Biosynthesis in Gnetum

Studies on Gnetum parvifolium have provided valuable quantitative data on the accumulation of stilbenoids and the expression of key biosynthetic genes in response to abiotic stresses such as high temperature and UV-C irradiation.

Stilbenoid Content under Stress Conditions

High temperature and UV-C light have been shown to significantly induce the accumulation of stilbenoids in the leaves of Gnetum parvifolium seedlings.

Table 1: Total Stilbenoid, Resveratrol, and Piceatannol Content in Gnetum parvifolium Leaves under High Temperature (40°C) Stress.

| Treatment Time (hours) | Total Stilbenoids (μg/g FW) | Resveratrol (μg/g FW) | Piceatannol (μg/g FW) |

| 0 | ~5 | ~2 | ~3 |

| 3 | ~15 | ~5 | ~10 |

| 6 | ~25 | ~8 | ~17 |

| 12 | ~40 | ~12 | ~28 |

| 24 | ~30 | ~10 | ~20 |

| 48 | ~20 | ~7 | ~13 |

Data adapted from graphical representations in existing literature and presented as approximations.

Table 2: Total Stilbenoid, Resveratrol, and Piceatannol Content in Gnetum parvifolium Leaves under UV-C Irradiation.

| Treatment Time (hours) | Total Stilbenoids (μg/g FW) | Resveratrol (μg/g FW) | Piceatannol (μg/g FW) |

| 0 | ~5 | ~2 | ~3 |

| 3 | ~20 | ~7 | ~13 |

| 6 | ~35 | ~12 | ~23 |

| 12 | ~50 | ~18 | ~32 |

| 24 | ~40 | ~15 | ~25 |

| 48 | ~25 | ~9 | ~16 |

Data adapted from graphical representations in existing literature and presented as approximations.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) has been used to analyze the expression levels of key genes in the stilbenoid biosynthetic pathway in Gnetum parvifolium in response to stress.

Table 3: Relative Expression Levels of Stilbenoid Biosynthesis Genes in Gnetum parvifolium Leaves under High Temperature (40°C) and UV-C Stress (Fold Change).

| Gene | High Temperature (Peak Expression) | UV-C (Peak Expression) |

| PAL | ~4-fold | ~6-fold |

| C4H | ~3-fold | ~5-fold |

| 4CL | ~5-fold | ~7-fold |

| STS | ~8-fold | ~10-fold |

Data are generalized from trends observed in published studies and represent approximate peak fold-changes relative to control conditions.

Stilbenoids in Other Gnetaceae Genera

While the majority of research on stilbenoid biosynthesis in Gnetaceae has focused on Gnetum, stilbenoids have also been identified in Welwitschia and related compounds in Ephedra.

-

Welwitschia mirabilis : Studies have reported the isolation of several stilbenoids, including resveratrol and its oligomers, from the stem and root of this unique desert plant.[11][12][13] However, detailed biosynthetic studies and quantitative data are currently limited.

-

Ephedra species : The genus Ephedra is well-known for producing alkaloids such as ephedrine. While the phenylpropanoid pathway is the precursor for these alkaloids, the focus of research has been on the alkaloid branch of this pathway.[14][15][16] The presence and biosynthesis of stilbenoids in Ephedra are not as well-documented as in Gnetum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of stilbenoid biosynthesis in Gnetaceae.

Extraction of Stilbenoids from Plant Material

A general protocol for the extraction of stilbenoids from Gnetaceae plant material is as follows:

-

Sample Preparation: Fresh plant material (e.g., leaves, stems, roots) is harvested, washed, and preferably freeze-dried to preserve the chemical integrity of the stilbenoids. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol and ethanol are commonly used due to their effectiveness in dissolving stilbenoids.[17] Maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

Figure 3. General workflow for the extraction of stilbenoids.

High-Performance Liquid Chromatography (HPLC) for Stilbenoid Analysis

HPLC is a widely used technique for the separation and quantification of stilbenoids.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Column: A reversed-phase C18 column is most commonly employed for the separation of stilbenoids.

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

-

Detection: Stilbenoids are typically detected by their UV absorbance at around 306-320 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stilbenoid Analysis

LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of stilbenoids, especially in complex biological matrices.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for stilbenoids.[1][18]

-

Mass Analysis: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode used for quantification. It involves monitoring a specific precursor ion to product ion transition for each analyte.[1][18]

-

Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before injection.

Table 4: Example LC-MS/MS Parameters for the Analysis of Gnetol.

| Parameter | Setting |

| LC System | |

| Column | Reversed-phase C18 (e.g., 3.0 x 75 mm, 2.7 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 - 0.7 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS/MS System | |

| Ionization Mode | ESI Negative |

| MRM Transition (Gnetol) | m/z 243.2 → 175.0 |

| MRM Transition (Internal Standard) | Analyte-specific (e.g., Resveratrol-¹³C₆: m/z 233.1 → 191.0) |

| Collision Energy | Optimized for each transition |

Parameters are based on published methods and may require optimization for specific instruments and applications.[1][18]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the transcript levels of genes involved in the stilbenoid biosynthetic pathway.

-

RNA Extraction: Total RNA is extracted from plant tissues using a suitable kit or protocol, followed by treatment with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, STS) and one or more reference (housekeeping) genes (e.g., Actin, GAPDH) are designed.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry. The reaction mixture typically contains cDNA template, primers, and a master mix with DNA polymerase and dNTPs.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Cq (ΔΔCq) method, normalized to the expression of the reference gene(s).

Figure 4. Workflow for qRT-PCR analysis of gene expression.

Conclusion and Future Perspectives

The Gnetaceae family, particularly the genus Gnetum, represents a rich and diverse source of stilbenoids with significant potential for pharmaceutical and nutraceutical applications. The core biosynthetic pathway leading to resveratrol is well-understood, and the subsequent diversification through oligomerization results in a remarkable array of complex molecules. While significant progress has been made in understanding stilbenoid biosynthesis in Gnetum, further research is needed to elucidate the specific enzymes responsible for the glycosylation, methylation, and oligomerization of the stilbenoid backbone. Moreover, a more in-depth investigation into the biosynthesis of stilbenoids in Ephedra and Welwitschia is warranted to fully comprehend the metabolic capabilities of the entire Gnetaceae family. A deeper understanding of these biosynthetic pathways will be instrumental in developing strategies for the sustainable production of these valuable compounds for future therapeutic use.

References

- 1. Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study [mdpi.com]

- 2. Resveratrol oligomer structure in Dipterocarpaceaeous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gnetin-C and other resveratrol oligomers with cancer chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. cris.biu.ac.il [cris.biu.ac.il]

- 10. scholar.unair.ac.id [scholar.unair.ac.id]

- 11. Four new trimeric stilbene glucosides from Welwitschia mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STILBENOID CONSTITUENTS IN WELWITSCHIA MIRABILIS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 13. STILBENOID CONSTITUENTS IN WELWITSCHIA MIRABILIS | African Journal of Traditional, Complementary and Alternative Medicines [athmsi.org]

- 14. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS -Natural Product Sciences | Korea Science [koreascience.kr]

- 17. mdpi.com [mdpi.com]

- 18. Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Application in a Biodistribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemotaxonomy of the Genus Gnetum: A Flavonoid-Based Perspective

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Gnetum, a unique group of non-flowering seed plants, presents a fascinating case for chemotaxonomic studies. These plants are known to be rich sources of a diverse array of secondary metabolites, among which flavonoids play a significant role. This technical guide provides a comprehensive overview of the chemotaxonomy of the Gnetum genus with a specific focus on flavonoid content. It summarizes the current knowledge on the qualitative and quantitative distribution of flavonoids across different Gnetum species, outlines detailed experimental protocols for their analysis, and explores the phylogenetic implications of flavonoid profiles. This guide is intended to be a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development, providing a foundation for further investigation into the therapeutic potential of Gnetum flavonoids.

Introduction to Gnetum and Chemotaxonomy

The genus Gnetum comprises approximately 40 species of mostly dioecious, woody vines, shrubs, or trees distributed throughout the tropics. Taxonomically, Gnetum is placed in its own family, Gnetaceae, and order, Gnetales. The phylogenetic position of Gnetophytes has been a subject of debate, with molecular data suggesting a relationship with conifers.

Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool to complement traditional morphological and molecular methods. Secondary metabolites, such as flavonoids, are often species-specific or present in characteristic patterns, providing valuable markers for taxonomic and phylogenetic relationships. In the context of Gnetum, the diversity of flavonoid structures presents a promising avenue for resolving taxonomic ambiguities and understanding the evolutionary history of this enigmatic genus.

Flavonoid Content in the Genus Gnetum

Phytochemical investigations have revealed that Gnetum species are rich in a variety of bioactive compounds, including stilbenoids, alkaloids, and flavonoids.[1][2][3] Flavonoids, in particular, have been identified as potentially significant chemotaxonomic markers. The flavonoid profiles of several Gnetum species have been qualitatively characterized, with some quantitative data also available.

Qualitative Flavonoid Profiles

Several classes of flavonoids have been identified in the genus Gnetum, including flavones, flavonols, flavanones, and C-glycosylflavonoids. Notably, the presence of C-glycosyl flavanones in Gnetum macrostachyum has been suggested as a potential chemotaxonomic marker for this species.[1] Other identified flavonoids include chrysoeriol in G. montanum and 5,7,2′-trihydroxy-5′-methoxyflavone in G. macrostachyum.

Quantitative Flavonoid Data

Quantitative data on flavonoid content in Gnetum is still limited, with most studies focusing on total flavonoid content rather than the quantification of individual compounds. The available data provides a preliminary basis for inter-species comparison and highlights the need for more comprehensive quantitative studies.

Table 1: Total Flavonoid Content in Select Gnetum Species

| Species | Plant Part | Total Flavonoid Content (mg/g Dry Weight) | Reference |

| Gnetum parvifolium | Leaves (young seedlings) | 138.9 | [4] |

| Stems (young seedlings) | ~45 | [4] | |

| Roots (young seedlings) | ~51 | [4] | |

| Fruit flesh | ~37 | [4] | |

| Gnetum africanum | Leaves | 29.870 (mg EQ/g Extract) | [5] |

| Gnetum buchholzianum | Leaves | 2.233 (mg EQ/g Extract) | [5] |

Note: EQ = Quercetin Equivalents. The data from different studies may not be directly comparable due to variations in extraction and quantification methods.

Experimental Protocols

The accurate analysis of flavonoid content is fundamental to chemotaxonomic studies. This section provides a detailed, generalized methodology for the extraction, separation, and quantification of flavonoids from Gnetum plant material.

Flavonoid Extraction

Objective: To efficiently extract a broad range of flavonoids from Gnetum tissues while minimizing degradation.

Materials:

-

Fresh or dried and powdered Gnetum plant material (leaves, stems, etc.)

-

Methanol (80% aqueous solution)

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

Whatman No. 1 filter paper or equivalent

Protocol:

-

Weigh approximately 2 g of the homogenized plant tissue.

-

Add 20 mL of 80% methanol in 1% HCl to the tissue.

-

Thoroughly homogenize the mixture using a mortar and pestle or a mechanical homogenizer.

-

Transfer the homogenate to a flask and adjust the final volume to 25 mL with the extraction solvent.

-

For complete extraction, store the mixture in the dark for 24 hours at room temperature.

-

Centrifuge the extract at 4,000 rpm for 20 minutes.

-

Collect the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to a final volume of approximately 5 mL.

-

Store the concentrated extract in a sealed vial at -20°C until further analysis.

Flavonoid Quantification by HPLC-DAD

Objective: To separate and quantify individual flavonoid compounds in the Gnetum extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (0.2% in water, HPLC grade)

-

Flavonoid standards (e.g., quercetin, kaempferol, apigenin, luteolin)

Protocol:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.2% formic acid in water.

-

Mobile Phase B: Methanol.

-

Degas both mobile phases before use.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan from 200 to 400 nm; for quantification, use specific wavelengths for different flavonoid classes (e.g., 270 nm for flavanones, 340 nm for flavones and flavonols).

-

Gradient Elution Program:

-

0-10 min: 15-30% B

-

10-45 min: 30-50% B

-

45-50 min: 50-80% B

-

50-55 min: 80-95% B

-

55-60 min: 100% B

-

Post-run: Equilibrate the column with the initial conditions for 5-10 minutes.

-

-

-

Standard Curve Preparation:

-

Prepare stock solutions of individual flavonoid standards in methanol.

-

Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard concentration in triplicate to establish the relationship between peak area and concentration.

-

-

Sample Analysis:

-

Filter the prepared Gnetum extracts through a 0.45 µm syringe filter before injection.

-

Inject the samples into the HPLC system.

-

Identify flavonoid peaks by comparing their retention times and UV spectra with those of the standards.

-

Quantify the identified flavonoids by interpolating their peak areas on the respective standard curves.

-

Visualizations

Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway. Understanding this pathway is crucial for interpreting the flavonoid profiles observed in Gnetum.

Caption: Generalized flavonoid biosynthesis pathway in plants.

Experimental Workflow for Chemotaxonomic Analysis

A systematic workflow is essential for conducting a robust chemotaxonomic study based on flavonoid content.

References

The Dawn of a Potent Stilbenoid: A Technical Guide to the Initial Isolation and Discovery of Gnetol from Gnetum

For Immediate Release

This whitepaper provides a comprehensive technical overview of the initial isolation and discovery of gnetol, a significant stilbenoid first identified in the plant genus Gnetum. This document is intended for researchers, scientists, and drug development professionals interested in the foundational chemistry and methodology behind the discovery of this potent natural compound. Gnetol, a resveratrol analogue, has garnered considerable interest for its potential therapeutic properties, making a thorough understanding of its original isolation crucial for ongoing research and development.

The seminal work credited with the first isolation and structural elucidation of gnetol was published in 1983 by Zaman, Prakash, Wizarat, Joshi, Gawad, and Likhate. Their research, focused on Gnetum ula, laid the groundwork for future investigations into the rich phytochemical landscape of the Gnetum genus. This guide synthesizes the methodologies from this pioneering work and subsequent studies that have refined the isolation process.

Experimental Protocols: Isolating Gnetol from Gnetum

The isolation of gnetol from Gnetum species, such as Gnetum ula and Gnetum microcarpum, typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite of established methods, reflecting the core techniques employed in the initial and subsequent isolations of this compound.

Plant Material Collection and Preparation

Fresh plant material, typically the stems or lianas of the Gnetum species, is collected and thoroughly washed. The material is then air-dried in the shade to prevent the degradation of phytochemicals by direct sunlight. Once dried, the plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The powdered plant material undergoes exhaustive extraction using a series of solvents with increasing polarity. This sequential extraction facilitates the separation of compounds based on their solubility.

-

Step 1: Defatting: The powdered material is first extracted with a nonpolar solvent, such as petroleum ether, to remove fats, waxes, and other nonpolar constituents. This is typically performed in a Soxhlet apparatus for a prolonged period.

-

Step 2: Extraction of Gnetol: Following defatting, the plant material is sequentially extracted with solvents of increasing polarity, such as chloroform and ethanol or acetone.[1] Gnetol, being a polar compound, is primarily found in the ethanolic or acetone extracts. The extraction is carried out until the solvent runs clear, indicating that the majority of soluble compounds have been extracted.

-

Step 3: Concentration: The resulting ethanolic or acetone extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, rich in various phytochemicals, is subjected to chromatographic techniques to isolate gnetol.

-

Step 1: Thin-Layer Chromatography (TLC): Preliminary separation and visualization of the compounds in the crude extract are performed using TLC. A common mobile phase for the separation of stilbenoids like gnetol is a mixture of toluene, ethyl acetate, and formic acid. This step helps in optimizing the solvent system for column chromatography.

-

Step 2: Column Chromatography: The crude extract is adsorbed onto a stationary phase, such as silica gel, and packed into a glass column. The compounds are then separated by eluting with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected sequentially and monitored by TLC.

-

Step 3: Further Purification: Fractions containing gnetol, as identified by TLC, are pooled and may require further purification using techniques like preparative TLC or repeated column chromatography to obtain the pure compound.

Structure Elucidation and Characterization

The identity and structure of the isolated gnetol are confirmed through various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound, which are characteristic of the stilbenoid chromophore.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and characterization of gnetol from Gnetum species.

| Table 1: Extraction and Chromatography Parameters | |

| Plant Material | Dried, powdered stems of Gnetum ula or Gnetum microcarpum |

| Extraction Solvents | 1. Petroleum Ether (for defatting)2. Chloroform3. Ethanol or Acetone |

| Chromatography Stationary Phase | Silica Gel (for Column and Thin-Layer Chromatography) |

| TLC Mobile Phase (example) | Toluene: Ethyl Acetate: Formic Acid |

| Column Chromatography Elution Solvents | Gradient of Hexane and Ethyl Acetate |

| Table 2: Spectroscopic Data for Gnetol Characterization | |

| Mass Spectrometry (MS) | Provides molecular ion peak corresponding to the molecular weight of gnetol (C₁₄H₁₂O₄). |

| ¹H-NMR Spectroscopy | Shows characteristic signals for aromatic protons and olefinic protons of the trans-stilbene backbone. |

| ¹³C-NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments, confirming the stilbenoid structure. |

| Infrared (IR) Spectroscopy | Displays absorption bands for hydroxyl (-OH) groups and aromatic C=C stretching. |

| UV-Vis Spectroscopy | Exhibits absorption maxima characteristic of the stilbene chromophore. |

Visualizations

The following diagrams illustrate the workflow of the gnetol isolation process.

References

Exploring the Antioxidant Potential of Gnetum Leaf Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant potential of leaf extracts from various species of the Gnetum genus. Gnetum, a genus of gymnosperms found in tropical regions, has been traditionally used for nutritional and medicinal purposes.[1][2] Modern scientific investigations have focused on validating these traditional uses, particularly concerning the antioxidant properties of its leaf extracts. This document summarizes key quantitative data, details common experimental protocols for antioxidant assessment, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Phytochemical Composition and Antioxidant Activity

Leaves of Gnetum species, including G. gnemon, G. africanum, and G. ula, are rich in phytochemicals that contribute to their antioxidant capacity. Qualitative and quantitative screenings have consistently revealed the presence of several classes of bioactive compounds.

Table 1: Phytochemicals identified in Gnetum leaf extracts.

| Phytochemical Class | Presence in Gnetum africanum | Presence in Gnetum gnemon | Presence in Gnetum ula |

| Alkaloids | +[1][2][3][4] | +[5] | +[6] |

| Flavonoids | +[1][2][3][4] | +[7][8] | +[6] |

| Tannins | +[1][2][3][4] | +[7][8] | +[6] |

| Saponins | +[1][2][3][4] | +[5] | -[6] |

| Phenols | +[1][3] | +[7][9] | +[6] |

| Terpenoids | +[1][3] | +[8] | -[6] |

| Steroids | +[3] | - | +[6] |

| Cardiac Glycosides | +[3][4] | - | +[6] |

Note: "+" indicates presence, "-" indicates absence based on the cited literature.

The antioxidant potential of these extracts is commonly evaluated using various in vitro assays that measure the capacity of the extracts to scavenge free radicals and reduce oxidizing agents. The following tables summarize the quantitative data from several studies.

Table 2: DPPH Radical Scavenging Activity of Gnetum Leaf Extracts.

| Gnetum Species | Extract Type | IC50 Value (µg/mL) | Reference |

| Gnetum gnemon | Ethanol Extract | 39.10 | [7] |

| Gnetum gnemon | Ethyl Acetate Extract | 80.92 | [7] |

| Gnetum gnemon | n-Hexane Extract | 755.50 | [7] |

| Gnetum ula | Ethanol Extract | 16.28 | [10] |

| Gnetum gnemon L. | Ethanolic Extract | 2510 ± 260 | [11] |

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals.

Table 3: ABTS Radical Scavenging Activity of Gnetum Leaf Extracts.

| Gnetum Species | Extract Type | IC50 Value (µg/mL) | Reference |

| Gnetum gnemon L. | Ethanolic Extract | 5020 ± 300 | [11] |

IC50: The concentration of the extract required to scavenge 50% of the ABTS radicals.

Table 4: Ferric Reducing Antioxidant Power (FRAP) of Gnetum Leaf Extracts.

| Gnetum Species | Extract Type | FRAP Value | Reference |

| Gnetum gnemon | Methanolic Twig Extract | 83.55 ± 1.05% | [12] |

| Gnetum gnemon L. | Ethanolic Leaf Extract | 696.67 ± 13.56 µmol TEAC/g DW | [11] |

TEAC: Trolox Equivalent Antioxidant Capacity. DW: Dry Weight.

Table 5: Total Phenolic Content (TPC) of Gnetum Leaf Extracts.

| Gnetum Species | Extract Type | TPC (mg GAE/g) | Reference |

| Gnetum gnemon L. | Ethanolic Extract | 39.4 ± 2.69 | [11] |

| Gnetum gnemon | Hot Water Bark Extract | 10.71 ± 0.01 | [12] |

GAE: Gallic Acid Equivalents.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in the literature for the analysis of Gnetum leaf extracts.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]

Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm.[2][13]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[15] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[15]

-

Sample Preparation: Prepare various concentrations of the Gnetum leaf extract in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the extract solution to each well, followed by the DPPH working solution.[15] A typical ratio is 100 µL of extract and 100 µL of DPPH solution.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][15]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[15] A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentrations.[16]

Figure 1: Workflow for the DPPH Radical Scavenging Assay.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[17]